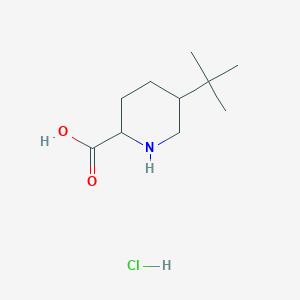

5-Tert-butylpiperidine-2-carboxylic acid;hydrochloride

Description

Propriétés

IUPAC Name |

5-tert-butylpiperidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c1-10(2,3)7-4-5-8(9(12)13)11-6-7;/h7-8,11H,4-6H2,1-3H3,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPLROSUOYOEPPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(NC1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

In-Depth Technical Guide: Physicochemical Profiling and Synthetic Integration of 5-tert-Butylpiperidine-2-Carboxylic Acid Hydrochloride

Executive Summary

As the landscape of modern drug discovery shifts toward highly stable peptidomimetics and conformationally restricted therapeutics, unnatural amino acids (UAAs) have emerged as foundational building blocks[1]. Among these, 5-tert-butylpiperidine-2-carboxylic acid hydrochloride (often abbreviated as 5-tBu-Pip-OH·HCl) represents a highly specialized pipecolic acid derivative[2].

By integrating a bulky tert-butyl group at the C5 position of the piperidine ring, this molecule introduces profound steric shielding and dictates a rigid conformational lock. As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with a comprehensive, self-validating framework for the physicochemical profiling, synthesis, and analytical characterization of this critical UAA.

Molecular Architecture & Conformational Dynamics

Pipecolic acid (piperidine-2-carboxylic acid) is a non-proteinogenic cyclic amino acid that naturally induces turn structures when incorporated into peptide backbones[2]. However, unsubstituted pipecolic acid is susceptible to ring-flipping between various chair and boat conformations, which can incur an entropic penalty during receptor binding.

The addition of the tert-butyl group at the C5 position fundamentally alters this dynamic. Due to its massive steric bulk, the tert-butyl group thermodynamically demands an equatorial position to avoid severe 1,3-diaxial interactions. This effectively "locks" the piperidine ring into a single, rigid chair conformation. When incorporated into a peptide drug candidate, this rigidity minimizes the entropic cost of binding to target receptors (e.g., GPCRs) and provides exceptional steric shielding against proteolytic enzymes[3].

Physicochemical Profiling

Understanding the baseline physicochemical properties of 5-tBu-Pip-OH·HCl is critical for downstream synthetic integration and formulation. The quantitative data is summarized in the table below[4][5].

| Property | Value / Description |

| Chemical Name | 5-tert-butylpiperidine-2-carboxylic acid hydrochloride |

| CAS Registry Number | 2260933-18-2 (Unspecified) / 2377004-87-8 (rac-(2R,5R)) |

| Molecular Formula | C10H20ClNO2 (Base: C10H19NO2 · HCl) |

| Molecular Weight | 221.72 g/mol |

| Appearance | White to off-white crystalline powder |

| Calculated pKa | ~2.2 (Carboxylic Acid), ~10.5 (Piperidine Nitrogen) |

| Calculated LogP (Free Base) | 1.8 – 2.2 |

| Solubility Profile | Highly soluble in H2O, Methanol, DMSO; Insoluble in Hexanes |

Synthetic Methodologies & Experimental Protocols

To ensure high fidelity in drug development, the synthesis of UAAs must be robust and scalable[6]. The most direct route to 5-tBu-Pip-OH·HCl is the catalytic hydrogenation of its aromatic precursor, 5-tert-butylpyridine-2-carboxylic acid (5-tert-butylpicolinic acid).

Step-by-Step Protocol: Catalytic Hydrogenation

This protocol is designed as a self-validating system; the reaction progress is physically observable, and the isolation relies on thermodynamic principles rather than complex chromatography.

-

Equipment Preparation: Flame-dry a high-pressure Parr reactor and purge with inert argon gas to ensure a moisture-free environment.

-

Reagent Loading: Dissolve 5-tert-butylpicolinic acid (1.0 eq) in anhydrous methanol. Add 1.2 equivalents of concentrated HCl.

-

Causality Insight: Pre-forming the hydrochloride salt is critical. If the reaction is run in neutral conditions, the resulting basic piperidine nitrogen will coordinate with and poison the metal catalyst, halting the reaction prematurely.

-

-

Catalyst Addition: Introduce Platinum(IV) oxide (PtO2, Adams' catalyst, 5 mol%).

-

Causality Insight: PtO2 is explicitly selected over Palladium on Carbon (Pd/C) because it exhibits superior efficacy in reducing aromatic heterocycles without inducing unwanted hydrogenolysis of the bulky alkyl substituent.

-

-

Hydrogenation: Pressurize the reactor with H2 gas to 50 psi. Stir vigorously at 25°C for 12 hours.

-

Self-Validation: The reaction is monitored via the pressure gauge. The cessation of H2 pressure drop indicates the complete saturation of the pyridine ring.

-

-

Workup & Isolation: Filter the reaction mixture through a tightly packed Celite pad to remove the heterogeneous catalyst. Concentrate the filtrate under reduced pressure to yield the crude salt.

-

Purification: Recrystallize the crude residue from hot ethanol by slowly adding diethyl ether.

-

Causality Insight: The differential solubility of the hydrochloride salt in EtOH (highly soluble) versus Et2O (insoluble) drives thermodynamic crystallization, yielding >99% pure product while leaving organic impurities in the mother liquor.

-

Workflow for the synthesis and analytical validation of 5-tBu-Pip-OH·HCl.

Pharmacological Signaling & Peptide Integration

When 5-tBu-Pip-OH·HCl is incorporated into a peptide sequence via standard solid-phase peptide synthesis (SPPS), it acts as a structural disruptor[6]. The diagram below illustrates the logical relationship between the structural integration of this UAA and the resulting pharmacological efficacy.

Pharmacological impact pathway of incorporating 5-tBu-Pip into peptide drugs.

Analytical Characterization Protocols

To ensure absolute scientific integrity, the synthesized compound must undergo a self-validating analytical workflow.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Method: Dissolve 10 mg of the purified crystal in D2O. Acquire 1H and 13C NMR spectra at 400 MHz.

-

Validation Logic: The complete disappearance of aromatic proton signals (δ 7.0–8.5 ppm) and the emergence of upfield aliphatic multiplets (δ 1.2–3.5 ppm) confirm the reduction of the pyridine ring. The massive tert-butyl singlet at ~0.9 ppm (integrating to 9 protons) serves as an internal standard to verify that the bulky group survived the hydrogenation process intact.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Method: Inject 1 µL of a 1 mg/mL solution onto a C18 reverse-phase column. Elute using a gradient of H2O/Acetonitrile (supplemented with 0.1% Formic Acid).

-

Validation Logic: A single, sharp peak in the UV chromatogram (210 nm) confirms >99% purity. The Electrospray Ionization (ESI+) mass spectrum must display the [M+H]+ parent ion at m/z 186.1, which corresponds to the free base mass (185.1 g/mol ) plus one proton, confirming the exact molecular identity[5].

References

-

Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery Source: Wiley Online Library (DOI: 10.1002/9781119943214) URL: [Link]

-

Recent Advancements on the Synthesis and Biological Significance of Pipecolic Acid and its Derivatives Source: Journal of Molecular Structure (ResearchGate) URL:[Link]

-

Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Sources

solubility profile of 5-tert-butylpiperidine-2-carboxylic acid hydrochloride in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 5-tert-butylpiperidine-2-carboxylic acid hydrochloride in Organic Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for understanding and determining the solubility profile of 5-tert-butylpiperidine-2-carboxylic acid hydrochloride. As direct experimental solubility data for this specific compound is not extensively published, this document emphasizes the foundational principles, experimental methodologies, and data interpretation required for researchers, scientists, and drug development professionals to establish a robust solubility profile. The approach outlined herein combines theoretical understanding with practical, field-proven protocols.

Introduction: The Critical Role of Solubility in Drug Development

5-tert-butylpiperidine-2-carboxylic acid hydrochloride is a substituted piperidine derivative, a class of compounds of significant interest in medicinal chemistry. The physicochemical properties of such active pharmaceutical ingredients (APIs), particularly their solubility, are fundamental to the success of a drug development program. A comprehensive solubility profile is essential for:

-

Formulation Development: Designing appropriate dosage forms and delivery systems.[1][2]

-

Purification and Crystallization: Selecting suitable solvents for obtaining high-purity crystalline material.[1][2][3][4]

-

Process Chemistry: Optimizing reaction conditions and workup procedures.

-

Pharmacokinetic and Toxicological Studies: Understanding absorption, distribution, metabolism, and excretion (ADME) properties.

This guide will provide the necessary theoretical and practical knowledge to systematically determine the solubility of 5-tert-butylpiperidine-2-carboxylic acid hydrochloride in a range of organic solvents.

Theoretical Framework for Solubility

The solubility of a solid compound in a liquid solvent is a thermodynamic equilibrium process. Understanding the molecular interactions between the solute (5-tert-butylpiperidine-2-carboxylic acid hydrochloride) and the solvent is key to predicting and interpreting its solubility.

The Principle of "Like Dissolves Like"

This principle is the cornerstone of solubility prediction.[5] It states that substances with similar polarities are more likely to be soluble in one another.[6] Organic solvents can be broadly classified based on their polarity:

-

Polar Protic Solvents: (e.g., methanol, ethanol, water) These solvents have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.

-

Polar Aprotic Solvents: (e.g., acetonitrile, dimethyl sulfoxide (DMSO), acetone) These solvents have dipole moments but lack O-H or N-H bonds, so they can only act as hydrogen bond acceptors.

-

Nonpolar Solvents: (e.g., hexane, toluene, diethyl ether) These solvents have low dielectric constants and interact primarily through van der Waals forces.[5]

Structural Analysis of 5-tert-butylpiperidine-2-carboxylic acid hydrochloride

To predict its solubility, we must analyze the structural features of the molecule:

-

Piperidine Ring: A saturated heterocycle, which is generally nonpolar.

-

tert-Butyl Group: A bulky, nonpolar alkyl group that will favor solubility in nonpolar solvents.

-

Carboxylic Acid Group (-COOH): A polar group capable of hydrogen bonding.

-

Hydrochloride Salt (-NH2+Cl-): The presence of the hydrochloride salt of the piperidine nitrogen introduces ionic character, significantly increasing the polarity of the molecule. This feature will strongly favor solubility in polar solvents, particularly polar protic solvents that can solvate both the cation and the anion.

Based on this structure, we can hypothesize that 5-tert-butylpiperidine-2-carboxylic acid hydrochloride will exhibit higher solubility in polar protic solvents like alcohols and be less soluble in nonpolar solvents like hexane.

Advanced Predictive Models

For more quantitative predictions, computational models can be employed. These are particularly useful in early development when API is scarce.[7]

-

Thermodynamic Models: Approaches like COSMO-RS (Conductor-like Screening Model for Real Solvents) use quantum chemistry to predict thermodynamic properties, including solubility, based on molecular surface interactions.[8]

-

Machine Learning and QSPR: Quantitative Structure-Property Relationship (QSPR) models and machine learning algorithms can be trained on large datasets of known solubility data to predict the solubility of new compounds.[1][2][7][9][10][11]

Experimental Determination of Solubility

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method .[5] This technique is considered the gold standard in the pharmaceutical industry for its accuracy and reproducibility.

Solvent Selection Strategy

A systematic approach to solvent selection is crucial. The following diagram illustrates a logical workflow for selecting an appropriate range of solvents for testing.

Caption: A workflow for preliminary solvent selection based on qualitative solubility tests.

Detailed Protocol: Equilibrium Shake-Flask Method

This protocol ensures that the measured solubility represents a true equilibrium state.

1. Preparation of Saturated Solution:

- Add an excess amount of 5-tert-butylpiperidine-2-carboxylic acid hydrochloride to a known volume of the selected solvent in a sealed glass vial. The excess solid is crucial to ensure saturation.

- Place the vials in a temperature-controlled shaker or use a magnetic stirrer.

- Agitate the samples for a sufficient duration (typically 24-72 hours) to reach equilibrium. It is advisable to run a time-course experiment initially to determine the time required to reach a plateau in concentration.

2. Phase Separation:

- Once equilibrium is reached, stop the agitation and allow the vials to stand at the same temperature to let the excess solid settle.

- Carefully withdraw a sample of the supernatant using a syringe.

- Immediately filter the sample through a chemically inert syringe filter (e.g., 0.45 µm PTFE) into a clean vial. This step is critical to remove all undissolved solid particles.[5]

3. Quantification of Solute:

- Accurately dilute the filtered sample with a suitable mobile phase.

- Analyze the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[5]

- A calibration curve must be generated using standard solutions of the compound at known concentrations to ensure accurate quantification.[5]

4. Data Reporting:

- Calculate the solubility from the measured concentration and the dilution factor.

- Report the solubility in standard units such as mg/mL or mol/L, always specifying the temperature at which the measurement was performed.

The following diagram visualizes the shake-flask method workflow.

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.[5]

Data Presentation and Interpretation

Organizing the experimental data in a clear and structured format is essential for creating a comprehensive solubility profile.

Solubility Data Table

A summary table should be used to present the quantitative results for easy comparison.

| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Notes |

| Polar Protic | Methanol | 25 | [Experimental Value] | [Calculated Value] | |

| Ethanol | 25 | [Experimental Value] | [Calculated Value] | ||

| Water | 25 | [Experimental Value] | [Calculated Value] | ||

| Polar Aprotic | Acetonitrile | 25 | [Experimental Value] | [Calculated Value] | |

| Acetone | 25 | [Experimental Value] | [Calculated Value] | ||

| DMSO | 25 | [Experimental Value] | [Calculated Value] | ||

| Nonpolar | Toluene | 25 | [Experimental Value] | [Calculated Value] | |

| Hexane | 25 | [Experimental Value] | [Calculated Value] | ||

| Dichloromethane | 25 | [Experimental Value] | [Calculated Value] |

Interpretation of the Solubility Profile

The completed table will provide a clear picture of the compound's behavior. For 5-tert-butylpiperidine-2-carboxylic acid hydrochloride, it is expected that:

-

High Solubility will be observed in polar protic solvents like methanol and ethanol due to the ionic nature of the hydrochloride salt and the hydrogen bonding capability of the carboxylic acid.

-

Moderate to Low Solubility may be found in polar aprotic solvents.

-

Very Low to Insoluble behavior is anticipated in nonpolar solvents like hexane, where the polar functional groups cannot be effectively solvated.

This profile can then be used to make informed decisions. For example, a solvent showing high solubility at elevated temperatures but low solubility at room temperature would be an excellent candidate for recrystallization.[3][4]

Conclusion

Determining the solubility profile of 5-tert-butylpiperidine-2-carboxylic acid hydrochloride is a foundational step in its development as a potential pharmaceutical agent. While specific data for this compound may not be readily available, a systematic approach grounded in the principles of polarity and molecular interactions, combined with the robust and reliable shake-flask experimental method, allows researchers to generate the necessary data. This in-depth understanding of solubility is not merely an academic exercise; it is a critical component of ensuring the safety, efficacy, and manufacturability of new medicines.

References

- Benchchem.

- Ibrahim, E., et al. Predicting solubility curves via a thermodynamic cycle and machine learning.

- Vermeire, F. H., et al. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.

- ACS Publications. (2025). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.

- Benchchem.

- Zarei, A., et al. (2006). Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed.

- ChemRxiv. Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles.

- Arulraj, R. (2021).

- Benchchem. General Experimental Protocol for Determining Solubility.

- Arulraj, R., & Nithya, A. (2021).

- Nielsen, J. H., et al. (2019). Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES). PMC.

- Quaglia, M., et al. (2024). Predicting drug solubility in organic solvents mixtures. Unipd.

- Slideshare. solubility experimental methods.pptx.

- Kiani, M., et al. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research.

- University of Calgary. (2023). Solubility of Organic Compounds.

- Sigma-Aldrich. Solvent Miscibility Table.

Sources

- 1. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 溶剂混溶性表 [sigmaaldrich.com]

- 7. research.unipd.it [research.unipd.it]

- 8. Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. physchemres.org [physchemres.org]

stereochemistry and conformation of 5-tert-butylpiperidine-2-carboxylic acid enantiomers

Stereochemical Architecture and Conformational Dynamics of 5-tert-Butylpiperidine-2-Carboxylic Acid Enantiomers

Executive Summary

The piperidine ring is a ubiquitous scaffold in modern drug discovery, prized for its ability to project pharmacophores into precise three-dimensional vectors. Within this class, 5-tert-butylpiperidine-2-carboxylic acid (5-tert-butylpipecolic acid) represents a highly specialized, conformationally locked building block. The massive steric bulk of the tert-butyl group acts as an absolute conformational anchor, while the C2-carboxylic acid (and its associated N-protecting groups) introduces competing thermodynamic forces via pseudoallylic strain. This whitepaper provides an in-depth mechanistic analysis of the stereochemistry, conformational thermodynamics, and self-validating NMR protocols required to definitively assign the enantiomers and diastereomers of this critical scaffold.

Stereochemical Framework

The 5-tert-butylpipecolic acid system contains two stereogenic centers (C2 and C5), resulting in four distinct stereoisomers divided into two diastereomeric pairs. Because the relationship between C2 and C5 in the piperidine ring is analogous to a 1,4-disubstituted cyclohexane, the relative stereochemistry dictates the available chair conformations:

-

The Trans Isomers[(2R,5R) and (2S,5S)] : The C2 and C5 substituents reside on opposite faces of the piperidine ring. In a chair conformation, this forces an equatorial/equatorial (e,e) or axial/axial (a,a) relationship.

-

The Cis Isomers [(2R,5S) and (2S,5R)] : The C2 and C5 substituents reside on the same face of the ring. This strictly requires an axial/equatorial (a,e) or equatorial/axial (e,a) relationship.

Conformational Thermodynamics: The Battle of Steric Strains

The true utility of 5-tert-butylpipecolic acid lies in its predictable rigidity, which is governed by two competing thermodynamic forces: the A-value of the C5 substituent and the A(1,3) strain at the C2 position .

The tert-Butyl Conformational Anchor

The tert-butyl group possesses an exceptionally high A-value of approximately 4.8 kcal/mol[1]. This massive steric penalty ensures that the tert-butyl group will exclusively occupy the equatorial position. Consequently, the C5 stereocenter single-handedly locks the piperidine ring into a single chair conformation, preventing the ring-flip dynamics typically observed in unsubstituted pipecolic acids.

The N-Acyl A(1,3) Strain Paradigm

In drug development, pipecolic acids are rarely used as free amines; they are typically N-protected (e.g., N-Boc or N-Ac). The introduction of an N-acyl group changes the hybridization of the nitrogen to a planar, sp2 -like geometry. If the C2-carboxylic acid is in the equatorial position, it suffers severe pseudoallylic steric clash—known as A(1,3) strain—with the planar carbamate or amide group[2]. To relieve this strain (which costs ~1.5–2.0 kcal/mol), N-protected pipecolic acids strongly prefer the C2 substituent to be axial .

Conformational Resolution

These two rules dictate the thermodynamic stability of the diastereomers:

-

The Cis Advantage : In the cis isomer, the tert-butyl group is equatorial (satisfying the A-value rule) and the C2-COOH is axial (avoiding A(1,3) strain). This makes the cis isomer the thermodynamic sink of the system[2].

-

The Trans Frustration : In the trans isomer, forcing the tert-butyl group equatorial necessitates that the C2-COOH also be equatorial. This subjects the molecule to unavoidable A(1,3) strain, making the trans isomer thermodynamically frustrated compared to the cis geometry.

Table 1: Thermodynamic Parameters Governing Conformation

| Structural Feature | Thermodynamic Force | Energy Penalty | Preferred Orientation |

| C5 tert-Butyl | 1,3-Diaxial Steric Clash (A-value) | ~4.8 kcal/mol | Equatorial (Absolute) |

| C2 Carboxylic Acid | A-value (Free Amine) | ~1.2 kcal/mol | Equatorial (Slight) |

| C2 Carboxylic Acid | A(1,3) Strain (N-Boc/N-Ac Protected) | ~1.5 - 2.0 kcal/mol | Axial (Strong) |

Logical Workflow for Conformational Selection

Conformational selection in 5-tert-butylpipecolic acid driven by A-values and A(1,3) strain.

Self-Validating Protocol: NMR Stereochemical Elucidation

To definitively assign the stereochemistry of a synthesized enantiomer, a self-validating NMR workflow must be employed. This protocol utilizes 3J Karplus relationships as the primary indicator, orthogonally validated by 1,3-diaxial NOE correlations.

Step 1: Variable-Temperature (VT) Sample Preparation

Causality: N-Boc and N-Ac pipecolic acids exist as a mixture of cis/trans amide rotamers that exchange at an intermediate rate on the NMR timescale at 298 K, severely broadening the C2 proton (H2) signals.

-

Dissolve 15 mg of the compound in 0.6 mL of DMSO- d6 (or Toluene- d8 ).

-

Acquire 1 H NMR and COSY spectra at 330–340 K . Heating accelerates rotamer exchange, coalescing the signals into sharp multiplets required for precise J-coupling extraction.

Step 2: Extraction of 3JH2−H3 Coupling Constants

Identify the H2 alpha-proton (typically δ 4.5–5.2 ppm in N-protected derivatives) and extract its scalar couplings to the adjacent H3 protons.

-

If the isomer is Trans (e,e) : The COOH is equatorial, forcing H2 into the axial position. An axial H2 will exhibit a large antiperiplanar coupling to H3 axial ( 3J≈10−12 Hz) and a small gauche coupling to H3 equatorial ( 3J≈2−4 Hz)[3]. The signal will appear as a wide doublet of doublets (dd).

-

If the isomer is Cis (a,e) : The COOH is axial, forcing H2 into the equatorial position. An equatorial H2 only has gauche interactions with both H3 protons, resulting in two small coupling constants ( 3J≈2−6 Hz)[2]. The signal will appear as a narrow multiplet.

Table 2: Diagnostic NMR Coupling Constants

| Isomer | Conformation | H2 Position | 3JH2−H3(axial) | 3JH2−H3(equatorial) | Signal Appearance |

| Trans | (e,e) | Axial | 10 – 12 Hz | 2 – 4 Hz | Wide dd |

| Cis | (a,e) | Equatorial | 2 – 6 Hz | 2 – 4 Hz | Narrow multiplet |

Step 3: Orthogonal Validation via 1,3-Diaxial NOESY

To ensure the protocol is self-validating, perform a 2D NOESY experiment to confirm the spatial proximity of protons on the same face of the ring.

-

In the Trans (e,e) isomer, H2 is axial (pointing DOWN). It will show strong 1,3-diaxial NOE cross-peaks with H4 axial and H6 axial , which are also pointing DOWN.

-

In the Cis (a,e) isomer, H2 is equatorial. It will lack these 1,3-diaxial NOE correlations, instead showing only sequential NOEs to adjacent equatorial protons. This presence/absence binary definitively proves the 3D architecture of the synthesized enantiomer.

References

-

6-Alkynyl- and 6-Aryl-Substituted (R)-Pipecolic Acid Derivatives Source: Organic Letters (ACS Publications) URL:[Link]

-

Enantioselective Synthesis of Substituted Pipecolic Acid Derivatives Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

-

A versatile route towards 6-arylpipecolic acids Source: Beilstein Journal of Organic Chemistry (NIH PMC) URL:[Link]

-

Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test Source: RSC Advances (ResearchGate) URL:[Link]

Sources

Technical Whitepaper: Handling, Safety, and Application of 5-tert-Butylpiperidine-2-carboxylic Acid Hydrochloride

Executive Summary

In modern drug discovery, conformationally restricted scaffolds are critical for optimizing the pharmacodynamics and target selectivity of small molecules and peptidomimetics. 5-tert-butylpiperidine-2-carboxylic acid hydrochloride represents a highly specialized building block in this domain. The integration of a bulky tert-butyl group onto the piperidine ring acts as a thermodynamic "anchor," locking the ring into a singular chair conformation. This guide provides an in-depth analysis of the physicochemical properties, Safety Data Sheet (SDS) parameters, and validated laboratory workflows for handling this compound safely and effectively.

Chemical Profiling & Structural Significance

The utility of 5-tert-butylpiperidine-2-carboxylic acid hydrochloride stems from its unique stereoelectronic profile.

-

Conformational Locking: The tert-butyl group possesses a massive A-value (~4.9 kcal/mol). To avoid severe 1,3-diaxial steric clashes, it exclusively occupies the equatorial position on the piperidine ring. Consequently, the relative stereochemistry of the molecule (e.g., cis vs. trans isomers like the (2S,5S) configuration) dictates whether the carboxylic acid at C2 is forced into an axial or equatorial orientation.

-

Salt Form Dynamics: Supplied as a hydrochloride (HCl) salt, the secondary amine is protonated. This dramatically increases the compound's shelf-life by preventing oxidative degradation and ambient moisture-driven oligomerization, while enhancing its solubility in aqueous media.

Table 1: Physicochemical Identity

| Parameter | Specification |

| Chemical Name | 5-tert-butylpiperidine-2-carboxylic acid hydrochloride |

| CAS Registry Number | 2377004-87-8 (Representative for (2S,5S) isomer)[1] |

| Molecular Formula | C₁₀H₂₀ClNO₂ |

| Molecular Weight | 221.73 g/mol |

| Physical Form | White to off-white crystalline solid |

| Storage Temperature | Ambient (Room Temperature), desiccated |

Safety Data Sheet (SDS) Core Analytics

Because 5-tert-butylpiperidine-2-carboxylic acid hydrochloride is a specialized research intermediate, its hazard profile is evaluated by extrapolating from its parent scaffold, piperidine-2-carboxylic acid hydrochloride[2]. The presence of the hydrochloride salt makes the compound a mild irritant.

Table 2: GHS Hazard Identification & Precautionary Codes

| GHS Code | Hazard / Precautionary Statement | Causality & Mechanism |

| H302 | Harmful if swallowed | Ingestion leads to localized acidification and disruption of mucosal membranes due to the HCl salt. |

| H315 | Causes skin irritation | Prolonged contact draws moisture from the skin, forming a localized acidic micro-environment. |

| H319 | Causes serious eye irritation | High solubility in aqueous ocular fluid causes rapid pH drops, leading to corneal irritation. |

| H335 | May cause respiratory irritation | Inhalation of fine crystalline dust irritates the respiratory tract via localized protonation. |

| P280 | Wear protective gloves/eye protection | Fundamental barrier protection against localized acidification. |

| P305+P351 | IF IN EYES: Rinse cautiously with water | Dilution is the primary mechanism to neutralize the localized pH drop. |

Emergency Response Workflow

Caption: GHS emergency response protocol for piperidine-2-carboxylic acid hydrochloride derivatives.

Handling, Storage, and Stability

Hygroscopicity: Amine hydrochloride salts are inherently hygroscopic. Absorption of atmospheric moisture not only degrades the physical handling properties (causing clumping) but also alters the effective molecular weight.

-

Best Practice: Always weigh the compound rapidly in a low-humidity environment. For highly sensitive stoichiometric reactions, store the primary container in a desiccator over anhydrous calcium sulfate (Drierite) or silica gel.

-

Static Control: Powders of this nature can accumulate static charge. Use anti-static weighing boats and grounded spatulas to prevent aerosolization of the irritant dust.

Experimental Workflows & Protocols

Rationale: The Necessity of N-Protection

As an unprotected amino acid, attempting to directly activate the carboxylic acid of 5-tert-butylpiperidine-2-carboxylic acid will result in catastrophic self-condensation (oligomerization), as the liberated secondary amine will attack the activated carboxylate of a neighboring molecule. Therefore, the first mandatory step in utilizing this building block for peptide synthesis is N-protection (typically using a tert-butyloxycarbonyl or "Boc" group).

Protocol: Synthesis of N-Boc-5-tert-butylpiperidine-2-carboxylic acid

This protocol outlines a self-validating system for masking the secondary amine, preparing the compound for downstream amidation.

Reagents Required:

-

5-tert-butylpiperidine-2-carboxylic acid hydrochloride (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)

-

Sodium Hydroxide (NaOH, 1M aqueous) (2.5 eq)

-

1,4-Dioxane (Reaction solvent)

-

Ethyl Acetate (EtOAc) and 1M HCl (for workup)

Step-by-Step Methodology:

-

Dissolution & Neutralization: Suspend 1.0 eq of the hydrochloride salt in a 1:1 mixture of 1,4-Dioxane and water.

-

Causality: Dioxane solubilizes the incoming organic reagents, while water solubilizes the salt.

-

-

pH Adjustment: Slowly add 2.5 eq of 1M NaOH while stirring at 0°C.

-

Validation: Check the pH using indicator paper. The pH must be >9. This step neutralizes the HCl salt (1 eq) and deprotonates the carboxylic acid (1 eq), yielding the free secondary amine ready for nucleophilic attack.

-

-

Boc Addition: Dropwise add 1.2 eq of Boc₂O dissolved in a minimal amount of Dioxane. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quenching & Acidification: Concentrate the mixture in vacuo to remove Dioxane. Cool the remaining aqueous layer to 0°C and carefully acidify to pH 2-3 using 1M HCl.

-

Causality: Acidification protonates the carboxylate back to the free acid, rendering the N-Boc protected molecule lipophilic.

-

-

Extraction: Extract the aqueous layer three times with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the protected building block.

Caption: Workflow for the N-Boc protection of the unprotected amino acid hydrochloride.

Once protected, the steric bulk of the tert-butyl group will ensure that subsequent coupling reactions (e.g., using HATU/DIPEA) proceed with high conformational fidelity, making it an exceptional tool for probing rigid receptor pockets.

References

-

ChemSrc. "(2S,5S)-5-Tert-butylpiperidine-2-carboxylic acid;hydrochloride - CAS 2377004-87-8." ChemSrc Database. Available at:[Link]

Sources

Navigating the In Vitro Landscape of Piperidine-2-Carboxylic Acid Derivatives: A Technical Guide to Unraveling Mechanisms of Action

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course Through a Sparsely Mapped Territory

The piperidine scaffold is a cornerstone of modern medicinal chemistry, a privileged structure gracing numerous approved therapeutics. Within this vast chemical space, piperidine-2-carboxylic acid (pipecolic acid) derivatives represent a class of compounds with significant, yet not fully explored, therapeutic potential. This guide is dedicated to elucidating the in vitro mechanisms of action of these derivatives. It is important to preface this exploration with a crucial observation: while the broader family of piperidine-2-carboxylic acid derivatives has been the subject of considerable research, the specific subclass of 5-tert-butylpiperidine-2-carboxylic acid derivatives remains a largely uncharted territory in publicly accessible scientific literature.

Therefore, this document will provide a comprehensive framework for understanding the in vitro pharmacology of piperidine-2-carboxylic acid derivatives as a whole. We will delve into established biological targets, dissect relevant signaling pathways, and provide detailed, field-proven protocols for key in vitro assays. Furthermore, we will leverage established principles of medicinal chemistry to hypothesize how the introduction of a bulky, lipophilic tert-butyl group at the 5-position of the piperidine ring could modulate the mechanism of action, offering a predictive lens for future research endeavors.

The Piperidine-2-Carboxylic Acid Scaffold: A Foundation for Diverse Bioactivity

The piperidine-2-carboxylic acid backbone, a cyclic non-proteinogenic amino acid, provides a rigid and stereochemically defined framework that is amenable to diverse chemical modifications. This structural rigidity, coupled with the presence of key functional groups (a secondary amine and a carboxylic acid), allows for precise spatial orientation of substituents, facilitating interactions with a variety of biological targets.

The general workflow for investigating the in vitro mechanism of action of novel piperidine-2-carboxylic acid derivatives is a multi-step process, beginning with synthesis and culminating in detailed mechanistic studies.

Figure 1: A generalized experimental workflow for delineating the in vitro mechanism of action of novel piperidine-2-carboxylic acid derivatives.

Known Biological Targets and Postulated Mechanisms of Action

Piperidine-2-carboxylic acid derivatives have been reported to interact with a range of biological targets, primarily enzymes and G-protein coupled receptors (GPCRs). The specific mechanism of action is highly dependent on the nature and stereochemistry of the substituents on the piperidine ring and the carboxamide moiety.

Enzyme Inhibition: A Prominent Mode of Action

A significant body of research points towards the ability of piperidine-2-carboxylic acid derivatives to act as potent and selective enzyme inhibitors.

Calpains are a family of calcium-dependent cysteine proteases involved in various cellular processes, and their dysregulation is implicated in neurodegenerative diseases and ischemic injury. Piperidine carboxamide derivatives have been identified as effective calpain inhibitors.[1]

-

Mechanism: These compounds are thought to act as competitive inhibitors, binding to the active site of the enzyme. The piperidine ring serves as a scaffold to position a "warhead" (often a keto-amide) that interacts with the catalytic cysteine residue. The substituents on the piperidine ring and the carboxamide can be tailored to enhance affinity and selectivity for different calpain isoforms.

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the regulation of cholinergic neurotransmission. Their inhibition is a therapeutic strategy for Alzheimer's disease. While direct evidence for 5-tert-butylpiperidine-2-carboxylic acid derivatives is lacking, related piperazine-2-carboxylic acid derivatives have shown potent inhibitory activity against both AChE and BChE.[2][3]

-

Mechanism: These derivatives likely act as competitive inhibitors, binding to the catalytic and/or peripheral anionic sites of the cholinesterase enzymes.[2][3] The piperidine/piperazine nitrogen can form crucial hydrogen bonds, while other substituents can engage in hydrophobic and aromatic interactions within the enzyme's active site gorge.

Table 1: In Vitro Inhibitory Activity of Piperazine-2-Carboxylic Acid Derivatives against Cholinesterases [3]

| Compound ID | Target Enzyme | Inhibition Constant (Ki) | Selectivity Index (SI) |

| 4c | AChE | 10.18 ± 1.00 µM | ~17.90 |

| 7b | BChE | 1.6 ± 0.08 nM | ~21862.5 |

Data presented as mean ± standard deviation.

Modulation of G-Protein Coupled Receptors (GPCRs)

GPCRs represent a large family of transmembrane receptors that are major drug targets. Piperidine-2-carboxamide derivatives have emerged as allosteric modulators of certain GPCRs.

The serotonin 5-HT2C receptor is a GPCR implicated in the regulation of mood, appetite, and cognition. Positive allosteric modulators (PAMs) of this receptor offer a promising therapeutic approach for obesity and substance use disorders. 4-Alkylpiperidine-2-carboxamide derivatives have been identified as 5-HT2C receptor PAMs.[4] Notably, a derivative bearing a 4-(4-(tert-butyl)phenethyl) substituent has been synthesized and evaluated, suggesting that bulky, lipophilic groups are well-tolerated and can contribute to potent activity.[4]

-

Mechanism: Allosteric modulators bind to a site on the receptor that is topographically distinct from the orthosteric binding site of the endogenous ligand (serotonin). PAMs enhance the affinity and/or efficacy of the endogenous ligand. The piperidine scaffold in these compounds likely serves to orient the key pharmacophoric elements within the allosteric binding pocket, leading to a conformational change that potentiates receptor signaling.

Figure 2: Proposed mechanism of positive allosteric modulation of the 5-HT2C receptor by piperidine-2-carboxamide derivatives.

The Influence of a 5-tert-Butyl Substituent: A Medicinal Chemist's Perspective

While direct experimental data is scarce, we can infer the potential impact of a tert-butyl group at the 5-position of the piperidine-2-carboxylic acid scaffold based on fundamental principles of medicinal chemistry:

-

Increased Lipophilicity: The tert-butyl group is a bulky, non-polar moiety that will significantly increase the lipophilicity of the molecule. This can enhance membrane permeability, potentially improving cell-based activity. However, excessive lipophilicity can also lead to non-specific binding and reduced aqueous solubility.

-

Steric Effects: The steric bulk of the tert-butyl group can profoundly influence the conformation of the piperidine ring and the orientation of other substituents. This can either be beneficial, by locking the molecule into a bioactive conformation, or detrimental, by sterically clashing with the target binding site.

-

Metabolic Stability: The tert-butyl group is generally resistant to metabolic degradation, which could lead to an improved pharmacokinetic profile in vivo.

The precise effect of the 5-tert-butyl group will ultimately depend on the specific biological target and the overall structure of the derivative.

Essential In Vitro Experimental Protocols

To rigorously characterize the in vitro mechanism of action of 5-tert-butylpiperidine-2-carboxylic acid derivatives, a suite of well-established assays is required.

Enzyme Inhibition Assays

Protocol: Determination of IC50 for Calpain Inhibition

-

Materials:

-

Purified human µ-calpain or m-calpain.

-

Fluorogenic calpain substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2 and 1 mM DTT).

-

Test compounds (5-tert-butylpiperidine-2-carboxylic acid derivatives) dissolved in DMSO.

-

96-well black microplates.

-

Fluorometric plate reader.

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

In a 96-well plate, add 50 µL of the test compound dilutions or vehicle control (DMSO in assay buffer).

-

Add 25 µL of the calpain enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 25 µL of the fluorogenic substrate solution.

-

Monitor the increase in fluorescence (excitation ~380 nm, emission ~460 nm) over time at 37°C.

-

Calculate the initial reaction rates from the linear portion of the fluorescence curves.

-

Determine the percent inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cell-Based Functional Assays

Protocol: Calcium Mobilization Assay for 5-HT2C Receptor Allosteric Modulation

-

Materials:

-

HEK293 cells stably expressing the human 5-HT2C receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

-

Serotonin (5-HT).

-

Test compounds (5-tert-butylpiperidine-2-carboxylic acid derivatives) dissolved in DMSO.

-

96-well black, clear-bottom microplates.

-

Fluorescence imaging plate reader (e.g., FLIPR).

-

-

Procedure:

-

Seed the 5-HT2C receptor-expressing cells into 96-well plates and grow to confluence.

-

Load the cells with the Fluo-4 AM dye according to the manufacturer's instructions.

-

Wash the cells with assay buffer.

-

Add the test compounds at various concentrations to the wells and incubate for a defined period.

-

Place the plate in the fluorescence imaging plate reader and measure the baseline fluorescence.

-

Add a sub-maximal concentration (e.g., EC20) of serotonin to all wells and monitor the change in fluorescence over time.

-

To assess PAM activity, analyze the potentiation of the serotonin-induced calcium response in the presence of the test compound.

-

Calculate the fold-potentiation and determine the EC50 for the PAM effect.

-

Concluding Remarks and Future Directions

The piperidine-2-carboxylic acid scaffold continues to be a rich source of novel bioactive molecules. While the specific in vitro mechanism of action of 5-tert-butylpiperidine-2-carboxylic acid derivatives is yet to be extensively explored, the foundational knowledge of related compounds provides a strong starting point for investigation. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a comprehensive resource for researchers embarking on the characterization of this and other novel classes of piperidine derivatives.

Future research should focus on synthesizing and screening a focused library of 5-tert-butylpiperidine-2-carboxylic acid derivatives against a diverse panel of biological targets, including enzymes and GPCRs. Structure-activity relationship (SAR) studies will be crucial to understand the role of the tert-butyl group and other substituents in determining potency and selectivity. The application of advanced techniques such as X-ray crystallography and cryo-electron microscopy will be invaluable in elucidating the precise molecular interactions between these compounds and their targets, paving the way for the rational design of next-generation therapeutics.

References

-

Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT 2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. ACS Publications. [Link]

-

Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors. PubMed. [Link]

-

l‐Pipecolic acid and its (poly)hydroxylated derivatives. ResearchGate. [Link]

-

Rapid, Structure-Based Exploration of Pipecolic Acid Amides as Novel Selective Antagonists of the FK506-Binding Protein 51. Journal of Medicinal Chemistry. [Link]

-

Synthesis and SAR of Analogues of the M1 allosteric agonist TBPB. Part II. Amides, sulfonamides and ureas: the effect of capping the distal basic piperidine nitrogen. PMC. [Link]

-

New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis. MDPI. [Link]

-

New chemical compounds and libraries for in vitro screening in the collection of the ChemRar Group. ChemRar. [Link]

-

Synthesis, crystal structure and DFT study of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate. Taylor & Francis Online. [Link]

-

Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. PMC. [Link]

-

Structure–activity relationship of piperine and its synthetic amide analogs for therapeutic potential to prevent experimentally induced ER stress in vitro. PMC. [Link]

-

Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. ResearchGate. [Link]

-

Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. PubMed. [Link]

-

Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation. MDPI. [Link]

-

Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries. Springer. [Link]

-

Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids of 5-Phenyl-1,3,4-oxadiazol-2-thiol as Potential Multitargeted Ligands for Alzheimer's Disease Therapy. PubMed. [Link]

-

Structure–activity relationships of valine, tert-leucine, and phenylalanine amino acid-derived synthetic cannabinoid receptor agonists related to ADB-BUTINACA, APP-BUTINACA, and ADB-P7AICA. RSC Publishing. [Link]

-

Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey. MDPI. [Link]

-

Structure-Activity Relationships of Pentacyclic Triterpenoids as Potent and Selective Inhibitors against Human Carboxylesterase 1. Frontiers in Pharmacology. [Link]

-

Compound Libraries Available for HTS. Stanford University. [Link]

-

Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents. Assiut University. [Link]

-

Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. PMC. [Link]

-

Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. [Link]

Sources

- 1. Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. b.aun.edu.eg [b.aun.edu.eg]

- 4. pubs.acs.org [pubs.acs.org]

Application Note: Synthesis and Isolation of 5-tert-Butylpiperidine-2-carboxylic Acid Hydrochloride

Target Audience: Researchers, medicinal chemists, and drug development professionals. Scope: This protocol details the robust, scalable synthesis of 5-tert-butylpiperidine-2-carboxylic acid hydrochloride from its pyridine precursor. Pipecolic acid derivatives are highly valued as conformationally restricted building blocks in peptidomimetics, PROTAC linker design, and complex API synthesis.

Mechanistic Rationale & Field-Proven Insights

The reduction of an aromatic pyridine ring is thermodynamically demanding compared to the hydrogenation of simple olefins. While palladium on carbon (Pd/C) is a staple for standard hydrogenations, it frequently fails to reduce electron-deficient pyridines under mild conditions. Therefore, the hydrogenation of picolinic acid derivatives under platinum catalysis is the industry-standard synthetic method toward pipecolic acid analogues[1].

In this protocol, Platinum(IV) oxide (PtO2, Adams' catalyst) is employed. Under a hydrogen atmosphere, PtO2 is reduced in situ to finely divided, highly active platinum black[2].

The Causality of Acidic Conditions: A critical parameter in this workflow is the addition of stoichiometric hydrochloric acid. The basicity of the resulting piperidine product can lead to strong coordination with the platinum surface, effectively poisoning the catalyst and stalling the reaction[3]. By performing the reaction in methanolic HCl, the starting 5-tert-butylpicolinic acid[4] is protonated to its pyridinium salt. This achieves three critical outcomes:

-

Activation: It disrupts the aromatic stabilization of the pyridine ring, lowering the activation energy for hydrogenation.

-

Catalyst Protection: It ensures the final product is immediately sequestered as the non-coordinating piperidinium salt, preventing catalyst poisoning.

-

Direct Isolation: It allows for the direct crystallization of the highly stable, workable hydrochloride salt upon solvent removal.

Figure 1: Mechanistic pathway of Pt-catalyzed pyridine ring hydrogenation under acidic conditions.

Quantitative Data & Reagent Specifications

To ensure reproducibility, all reagents must meet the specified purity grades. The bulky 5-tert-butyl group introduces significant steric hindrance, meaning high-pressure conditions (50 psi) are strictly required to ensure complete conversion within a 24-hour window.

Table 1: Materials and Stoichiometry (10 mmol Scale)

| Reagent / Material | CAS Number | Equivalents | Amount | Role |

| 5-tert-Butylpyridine-2-carboxylic acid | 1005785-85-2 | 1.0 eq | 1.79 g | Starting Material[4] |

| Platinum(IV) oxide (PtO2) | 1314-15-4 | 0.05 eq | 113 mg | Hydrogenation Catalyst |

| Hydrochloric acid (12 M, aq) | 7647-01-0 | 1.2 eq | 1.0 mL | Activator / Salt Former |

| Methanol (HPLC grade) | 67-56-1 | Solvent | 30 mL | Reaction Medium |

| Hydrogen gas (H2) | 1333-74-0 | Excess | 50 psi | Reducing Agent |

Experimental Workflow

Figure 2: Step-by-step experimental workflow for the synthesis of 5-tert-butylpiperidine-2-carboxylic acid HCl.

Step-by-Step Protocol

This protocol is designed as a self-validating system , incorporating specific In-Process Controls (IPCs) to guarantee that each phase is successfully completed before proceeding.

Phase 1: Reaction Setup & Catalyst Activation

-

Substrate Dissolution: Into a 250 mL heavy-walled Parr hydrogenation vessel, add 5-tert-butylpyridine-2-carboxylic acid (1.79 g, 10.0 mmol).

-

Solvent & Acid Addition: Suspend the solid in 30 mL of HPLC-grade methanol. Slowly add 1.0 mL of 12 M aqueous hydrochloric acid (12.0 mmol). Observation: The mixture will clarify as the highly soluble pyridinium hydrochloride salt forms.

-

Inerting the Atmosphere: Purge the vessel with nitrogen gas for 5 minutes to displace all oxygen.

-

Catalyst Addition: Carefully add Platinum(IV) oxide (113 mg, 0.50 mmol). Safety Note: While PtO2 is stable, the active Pt(0) black formed during the reaction is highly reactive and can ignite methanol vapors if exposed to oxygen.

Phase 2: High-Pressure Hydrogenation

-

Pressurization: Attach the vessel to a Parr shaker apparatus. Evacuate the chamber and backfill with nitrogen (3x), followed by evacuation and backfilling with hydrogen gas (3x).

-

Reaction Initiation: Pressurize the vessel to 50 psi with H2 gas. Begin mechanical shaking at ambient temperature (20–25 °C).

-

In-Process Control (IPC) & Validation: Monitor the hydrogen pressure drop. The reaction typically reaches completion within 12–24 hours[2]. To validate completion, halt shaking, safely extract a 50 µL aliquot, filter it through a 0.2 µm PTFE syringe filter, and analyze via LC-MS.

-

Validation Checkpoint: The complete disappearance of the aromatic substrate ( m/z 180.1 [M+H]+) and the appearance of the product mass ( m/z 186.1 [M+H]+) confirms the endpoint. Do not proceed to workup until this is verified.

-

Phase 3: Workup & Isolation

-

Quenching & Filtration: Once LC-MS confirms complete conversion, vent the hydrogen gas safely into a fume hood exhaust, and purge the vessel thoroughly with N2 (3x). Filter the suspension through a tightly packed pad of Celite to remove the platinum black. Wash the filter cake with an additional 20 mL of methanol. Causality: Celite prevents the finely divided, potentially pyrophoric Pt black from passing into the filtrate.

-

Concentration: Transfer the clear filtrate to a round-bottom flask and concentrate under reduced pressure (rotary evaporator, 40 °C water bath) to yield a crude viscous oil or off-white solid.

-

Crystallization: Triturate the crude residue with 15 mL of cold diethyl ether. The 5-tert-butylpiperidine-2-carboxylic acid hydrochloride will precipitate. Filter the solid, wash with minimal cold ether, and dry in a vacuum oven at 45 °C for 12 hours.

Analytical Characterization

The final product is isolated predominantly as the cis-diastereomer due to the syn-addition of hydrogen on the catalyst surface.

Table 2: Expected Analytical Data

| Parameter | Expected Result | Analytical Method |

| Physical Appearance | White crystalline solid | Visual Inspection |

| Molecular Weight | 221.72 g/mol (HCl salt) | N/A |

| LC-MS (ESI+) | [M+H]+ m/z = 186.1 | Reverse-phase LC-MS |

| 1H NMR (D2O, 400 MHz) | δ 0.95 (s, 9H, tBu), 1.40-2.30 (m, 5H), 3.00 (m, 1H), 4.05 (dd, 1H) | NMR Spectroscopy |

| Purity | > 95% | HPLC (UV at 210 nm) |

References

-

[4] National Center for Biotechnology Information (NIH). "5-(tert-Butyl)picolinic acid | C10H13NO2 | CID 58333105". PubChem. Available at:[Link]

-

[1] Kuwano, R., et al. "Proline Analogues". Chemical Reviews, ACS Publications. Available at:[Link]

Sources

Advanced Protocols for the Incorporation of 5-tert-Butylpiperidine-2-carboxylic Acid Hydrochloride in Solid-Phase Peptide Synthesis

Introduction & Mechanistic Challenges

The incorporation of conformationally restricted, unnatural amino acids is a cornerstone of modern peptidomimetic drug design. 5-tert-butylpiperidine-2-carboxylic acid (a bulky derivative of pipecolic acid) is highly valued for its ability to enforce specific backbone dihedral angles (cis/trans isomerism) and impart extreme metabolic stability against proteolytic degradation [1].

However, utilizing this building block in Solid-Phase Peptide Synthesis (SPPS) presents profound physicochemical challenges. As a Senior Application Scientist, it is critical to understand the causality behind these challenges rather than simply applying standard coupling conditions.

The Triad of SPPS Challenges for 5-tBu-Pip:

-

Extreme Steric Shielding: The secondary nature of the piperidine amine is already sterically demanding. The addition of a bulky tert-butyl group at the C5 position locks the piperidine ring into a rigid chair conformation. Depending on the stereoisomer, this forces the incoming acyl group to navigate severe steric clashes, drastically reducing the nucleophilicity of the alpha-amine [2].

-

Diketopiperazine (DKP) Formation: Pipecolic acid derivatives are notoriously prone to intramolecular cyclization. If 5-tBu-Pip is located at the C-terminus or position 2 of the peptide chain, the basic conditions of Fmoc deprotection (20% piperidine) will catalyze the nucleophilic attack of the N-terminal amine onto the resin-ester bond, prematurely cleaving the dipeptide as a DKP [3].

-

Hydrochloride Salt State: Commercially supplied as a hydrochloride salt (5-tBu-Pip-OH·HCl), the free amine is protonated. For iterative Fmoc-SPPS, the monomer cannot be used "as is" for internal sequence positions; it must undergo ex vivo Fmoc protection. If used as an N-terminal cap, precise stoichiometric neutralization with a non-nucleophilic base (e.g., DIEA) is required to prevent base-catalyzed epimerization.

Quantitative Data & Reagent Selection

To rationally design the synthesis workflow, we must compare the physicochemical properties and the efficacy of various coupling reagents.

Table 1: Physicochemical Profile of 5-tBu-Pip-OH·HCl

| Property | Value / Characteristic | Implication for SPPS |

| Molecular Weight | 221.72 g/mol (HCl salt) | Requires 1 extra equivalent of base for neutralization. |

| Amine Type | Secondary (Cyclic) | High propensity for cis-peptide bond formation; slow coupling. |

| Steric Bulk (C5) | tert-butyl group | Drastically reduces nucleophilic attack trajectory. |

| DKP Risk | Very High | Mandates the use of highly sterically hindered resins (e.g., 2-CTC). |

Table 2: Coupling Reagent Efficacy for Hindered Secondary Amines

| Reagent System | Activation Mechanism | Suitability for 5-tBu-Pip Amine |

| DIC / OxymaPure | Carbodiimide / Active Ester | Poor: Insufficient reactivity for highly shielded secondary amines. |

| HATU / DIEA | Uronium / HOAt Ester | Moderate: Good for standard prolines, but struggles with the tert-butyl bulk. |

| COMU / DIEA | Uronium / Oxyma Ester | Excellent: Internal morpholino base accelerates reaction; less epimerization risk. |

Workflow & Decision Logic Visualizations

The following diagrams illustrate the optimized workflow and the chemical logic required to successfully handle this building block.

Workflow for incorporating 5-tert-butylpiperidine-2-carboxylic acid hydrochloride in SPPS.

Decision matrix for selecting coupling reagents based on steric hindrance of the target amine.

Step-by-Step Experimental Protocols

To ensure a self-validating system, each protocol includes specific stoichiometric checkpoints and validation steps.

Protocol A: Ex Vivo Fmoc Protection of 5-tBu-Pip-OH·HCl

Causality: Because the reagent is an HCl salt, it cannot be directly inserted into an automated SPPS sequence without prior protection of the amine.

-

Dissolution & Neutralization: Dissolve 1.0 eq of 5-tBu-Pip-OH·HCl in a 1:1 mixture of 10% aqueous Na2CO3 and Dioxane. The Na2CO3 serves a dual purpose: it neutralizes the HCl salt (freeing the amine) and maintains the alkaline pH (pH 9-10) required for Fmoc-OSu reactivity.

-

Fmoc Addition: Cool the solution to 0°C in an ice bath. Slowly add 1.1 eq of Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate) dissolved in a minimal volume of Dioxane.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

-

Validation (Self-Validating Step): Spot the reaction mixture on a TLC plate. Spray with Ninhydrin. A lack of purple color indicates the complete consumption of the free secondary amine.

-

Workup: Acidify the aqueous layer with 1M HCl to pH 2-3 (precipitating the Fmoc-protected amino acid). Extract with Ethyl Acetate (3x), wash with brine, dry over anhydrous Na2SO4, and concentrate under vacuum.

Protocol B: Loading onto 2-CTC Resin

Causality: 2-Chlorotrityl chloride (2-CTC) resin is mandatory. Its massive steric bulk prevents the peptide chain from folding back on itself, effectively shutting down the DKP formation pathway that plagues pipecolic acid derivatives [1].

-

Resin Swelling: Swell 2-CTC resin (loading ~1.0 mmol/g) in dry Dichloromethane (DCM) for 30 minutes.

-

Loading: Dissolve 1.2 eq of Fmoc-5-tBu-Pip-OH in dry DCM. Add 4.0 eq of N,N-Diisopropylethylamine (DIEA). Add this solution to the resin and agitate for 2 hours at room temperature.

-

Capping: Add HPLC-grade Methanol (100 µL/mL of resin volume) to cap unreacted trityl chloride sites. Agitate for 15 minutes.

-

Washing: Wash the resin sequentially with DCM (3x) and DMF (3x).

Protocol C: Microwave-Assisted Coupling ONTO the 5-tBu-Pip Residue

Causality: The secondary amine of 5-tBu-Pip is highly shielded. Standard room-temperature coupling will fail. We must utilize COMU (which forms a highly reactive Oxyma ester) and microwave energy to overcome the activation energy barrier [2].

-

Deprotection: Treat the resin with 20% Piperidine in DMF for 2 x 10 minutes to remove the Fmoc group from the 5-tBu-Pip residue. Wash thoroughly with DMF (5x).

-

Pre-Activation: In a separate vial, dissolve 4.0 eq of the next Fmoc-Amino Acid and 3.9 eq of COMU in DMF. Add 8.0 eq of DIEA. Stir for 1 minute to allow the active ester to form. (Note: 3.9 eq of COMU is used relative to 4.0 eq of AA to ensure no unreacted uronium salt caps the resin amine).

-

Coupling: Transfer the pre-activated solution to the resin.

-

Microwave Reaction: Subject the reaction vessel to microwave irradiation (75°C, 25 Watts) for 15 minutes.

-

Washing & Validation: Wash with DMF (5x). Perform a Chloranil test (ninhydrin is ineffective for secondary amines). A colorless or pale yellow resin indicates successful coupling; a blue/green resin indicates incomplete coupling, necessitating a double-couple.

References

The following sources provide the authoritative grounding for the mechanistic claims and protocols detailed in this application note.

Scale-Up Manufacturing Process for 5-tert-butylpiperidine-2-carboxylic acid hydrochloride: A Comprehensive Technical Protocol

Abstract

Substituted pipecolic acids (piperidine-2-carboxylic acids) are highly valued chiral building blocks in modern drug discovery, frequently utilized to induce conformational constraints in peptidomimetics, enhance metabolic stability, and modulate lipophilicity[1]. The scale-up synthesis of 5-tert-butylpiperidine-2-carboxylic acid hydrochloride presents unique challenges regarding stereocontrol, catalyst poisoning, and product isolation. This application note details a robust, scalable, and self-validating manufacturing protocol (100 g to 1 kg scale) relying on the high-pressure catalytic hydrogenation of 5-tert-butylpicolinic acid.

Strategic Rationale & Mechanistic Insights

To ensure process reliability at scale, every chemical and operational parameter has been optimized based on mechanistic causality:

-

Substrate & Catalyst Selection: The direct reduction of the aromatic pyridine ring is achieved using Platinum Dioxide (PtO 2 , Adams' catalyst). While Palladium on Carbon (Pd/C) is ubiquitous for alkene reductions, it often fails to fully reduce electron-deficient pyridines without the application of extreme temperatures that risk hydrogenolysis of the tert-butyl group[2]. PtO 2 exhibits superior activity for pyridine ring saturation at moderate pressures (50–100 psi).

-

The Role of Acidic Media (Methanolic HCl): The free base of pipecolic acid is a highly water-soluble zwitterion, making traditional aqueous extraction and crystallization notoriously difficult. By conducting the hydrogenation in methanol spiked with aqueous HCl, the basic piperidine nitrogen is immediately protonated upon formation. This serves two critical functions:

-

Kinetic Acceleration: It prevents the basic secondary amine product from coordinating with and poisoning the platinum catalyst[2].

-

Direct Isolation: It locks the product as the hydrochloride salt, bypassing zwitterion isolation and allowing for direct anti-solvent crystallization.

-

-

Stereochemical Control: The heterogeneous catalytic hydrogenation of the pyridine ring occurs via the syn-addition of hydrogen atoms from the catalyst surface[1]. The bulky 5-tert-butyl group sterically blocks one face of the molecule, directing the hydrogen addition to the opposite face. This kinetic control predominantly yields the cis-diastereomer (where the C2-carboxyl and C5-tert-butyl groups reside on the same face of the piperidine ring).

Process Flow Diagram

Figure 1: Scale-up manufacturing workflow for 5-tert-butylpiperidine-2-carboxylic acid HCl.

Quantitative Process Parameters

To ensure batch-to-batch reproducibility, process parameters must be strictly maintained within the defined acceptable ranges.

| Parameter | Target Value | Acceptable Range | Mechanistic Rationale |

| Substrate Concentration | 0.5 M | 0.4 – 0.6 M | Balances throughput with reaction exotherm control. |

| Acid Equivalents (HCl) | 1.2 eq | 1.1 – 1.5 eq | Ensures complete protonation of the piperidine product to prevent catalyst poisoning. |

| Catalyst Loading (PtO 2 ) | 5.0 wt% | 3.0 – 7.0 wt% | Optimal for complete conversion within 24h without excessive precious metal cost. |

| H 2 Pressure | 75 psi | 50 – 100 psi | Sufficient to overcome gas-liquid mass transfer limitations in scale-up reactors. |

| Temperature | 30 °C | 25 – 40 °C | Minimizes hydrogenolysis byproducts while maintaining a high reaction rate. |

| Yield (Isolated) | > 80% | 75 – 85% | Typical recovery after MTBE anti-solvent crystallization. |

| Diastereomeric Ratio (cis:trans) | > 95:5 | > 90:10 | Governed by the steric bulk of the 5-tert-butyl group during syn-addition. |

Detailed Scale-Up Protocol (500 g Scale)

Note: The following protocol is designed for a 500 g input of 5-tert-butylpicolinic acid (2.79 mol). Adjust volumetric parameters linearly for larger or smaller scales.

Phase 1: Reactor Preparation and Charging

-

Solvent Preparation: In a dedicated 10 L glass-lined or Hastelloy pressure reactor, charge 5.0 L of HPLC-grade Methanol.

-

Acidification: Slowly add 280 mL of concentrated aqueous HCl (37% w/w, approx. 3.35 mol, 1.2 eq) to the methanol under continuous stirring. Caution: Exothermic mixing.

-

Substrate Addition: Charge 500 g of 5-tert-butylpicolinic acid (2.79 mol) into the reactor. Stir at 200 rpm until a homogeneous solution is achieved.

-

Catalyst Charging: Carefully add 25.0 g of Platinum Dioxide (PtO 2 , 5 wt%).

-

Safety Critical: PtO 2 is not pyrophoric initially, but it will become highly pyrophoric once reduced to Platinum black during the reaction.

-

Phase 2: High-Pressure Catalytic Hydrogenation

-

Inert Purging: Seal the reactor. Purge the headspace with Nitrogen (N 2 ) to 30 psi, hold for 2 minutes, and vent. Repeat this N 2 purge three times to ensure complete oxygen removal.

-

Hydrogen Purging: Purge the reactor with Hydrogen (H 2 ) to 30 psi and vent. Repeat three times.

-

Pressurization & Reaction: Pressurize the reactor to 75 psi with H 2 . Increase the agitation rate to 500 rpm to maximize gas-liquid interfacial area.

-

Temperature Control: Set the cooling jacket to maintain the internal temperature at 30 °C . The initial reduction of PtO 2 to Pt(0) and the subsequent pyridine reduction are exothermic.

-

Monitoring (Self-Validating Step): Maintain the H 2 pressure at 75 psi via a demand valve. The reaction is typically complete when H 2 uptake ceases (approx. 16–24 hours).

Phase 3: Work-up and Catalyst Recovery

-

In-Process Control (IPC): Vent the H 2 gas and purge the reactor three times with N 2 . Withdraw a 1.0 mL aliquot, filter through a 0.22 µm syringe filter, and analyze via HPLC. Proceed only if starting material is <1.0%. If >1.0%, re-pressurize with H 2 and stir for an additional 4 hours.

-

Catalyst Filtration: Prepare a filtration funnel with a tightly packed Celite pad (2-inch thickness). Filter the reaction mixture through the Celite pad into a clean receiving flask.

-

Safety Critical: The filtration must be performed under a continuous N 2 blanket. The retained Platinum black is highly pyrophoric and will ignite the methanol vapor if exposed to atmospheric oxygen. Keep the Celite pad wet at all times and quench immediately with water after use.

-

-

Washing: Wash the reactor and the Celite pad with an additional 1.0 L of Methanol. Combine the filtrates.

Phase 4: Crystallization and Isolation

-

Concentration: Transfer the combined filtrate to a rotary evaporator or distillation setup. Concentrate the solution under reduced pressure (40 °C bath) until a thick, syrupy residue is obtained (~800 mL total volume).

-

Azeotropic Drying: To remove residual water introduced by the aqueous HCl, add 1.0 L of Toluene and concentrate again to a thick syrup. Repeat this step once.

-

Crystallization: Dissolve the crude residue in a minimum amount of warm Methanol (approx. 500 mL at 40 °C). Vigorously stir the solution and slowly add Methyl tert-butyl ether (MTBE) dropwise as an anti-solvent.

-

Nucleation: Continue adding MTBE (approx. 2.0 to 3.0 L) until the solution becomes persistently cloudy and fine white crystals begin to form.

-

Aging: Remove the heat source and allow the slurry to cool to room temperature over 2 hours, then chill to 0–5 °C in an ice bath for an additional 4 hours to maximize yield.

-

Filtration & Drying: Filter the white crystalline solid via vacuum filtration. Wash the filter cake with 500 mL of cold MTBE. Dry the product in a vacuum oven at 45 °C for 24 hours.

Quality Control & Analytical Validation

To validate the integrity of the synthesized 5-tert-butylpiperidine-2-carboxylic acid hydrochloride, the following analytical specifications must be met:

-

Purity (HPLC-UV/ELSD): > 98.0% (Note: As the product lacks strong UV chromophores, Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) is recommended for accurate purity assessment).

-

Diastereomeric Excess (dr): > 95:5 (cis:trans). Determined via 1 H-NMR by integrating the alpha-proton (C2-H) signal, which exhibits distinct chemical shifts and coupling constants depending on its axial/equatorial orientation relative to the tert-butyl group.

-

Mass Spectrometry (ESI+): Expected m/z for[M+H] + (free base) = 186.15.

-

Chloride Content (Titration): ~16.0% (Confirms the mono-hydrochloride salt stoichiometry).

References

-

Toma, N., et al. "Continuous Flow Hydrogenation of Functionalized Pyridines." ResearchGate, Nov. 2021. Available at:[Link]

-

"Proline Analogues." Chemical Reviews, ACS Publications, Jun. 2024. Available at:[Link]

Sources

Application Note: Stereoselective Catalytic Hydrogenation of 5-tert-Butylpyridine-2-Carboxylic Acid

Abstract & Scope

The reduction of substituted pyridines to their corresponding fully saturated piperidines is a fundamental transformation in the synthesis of pharmaceutical intermediates and non-proteinogenic amino acids[1]. Specifically, the synthesis of 5-tert-butylpiperidine-2-carboxylic acid from its pyridine precursor presents unique chemo- and stereoselective challenges. The presence of the basic pyridine nitrogen often leads to catalyst poisoning, while the bulky 5-tert-butyl group dictates the facial selectivity of the reduction.

This application note provides an in-depth, self-validating protocol for the synthesis of the cis-diastereomeric racemate, rac-(2R,5R)/(2S,5S)-5-tert-butylpiperidine-2-carboxylic acid, via high-pressure catalytic hydrogenation.

Mechanistic Rationale & Stereoselectivity

Successful hydrogenation of the pyridine nucleus requires overcoming the thermodynamic stability of the aromatic ring while mitigating the inhibitory effect of the basic nitrogen atom. As an Application Scientist, it is critical to understand the causality behind the chosen reaction conditions:

-

Solvent Causality (The Role of Acid): Conducting the reaction in a protic, acidic solvent such as glacial acetic acid is non-negotiable for optimal yields. The acid protonates the pyridine nitrogen, forming a pyridinium cation. This transformation achieves two critical objectives: it prevents the nitrogen lone pair from coordinating to and poisoning the transition metal catalyst, and it withdraws electron density from the aromatic ring, lowering its Lowest Unoccupied Molecular Orbital (LUMO) to make it more susceptible to reduction by the electron-rich metal surface[2].

-

Stereoselectivity (Syn-Addition): The bulky 5-tert-butyl group effectively shields one face of the pyridinium ring. Consequently, adsorption onto the heterogeneous catalyst surface occurs predominantly on the less sterically hindered face. The subsequent stepwise transfer of hydrogen atoms from the metal surface to the ring proceeds via syn-addition, yielding the cis-isomer almost exclusively.

Mechanistic pathway highlighting protonation and syn-addition for cis-diastereomer selectivity.

Quantitative Catalyst Screening

The choice of catalyst dictates the required pressure, temperature, and ultimate diastereomeric ratio (dr). Platinum(IV) oxide (Adams' catalyst) is established as the premier choice for this specific transformation[2].

| Catalyst System | Solvent | Pressure (bar H₂) | Temp (°C) | Time (h) | Conversion (%) | Diastereomeric Ratio (cis:trans) |

| PtO₂ (5 mol%) | Glacial AcOH | 60 | 25 | 8 | >99 | >95:5 |

| Rh/C (5 mol%) | Glacial AcOH | 50 | 25 | 12 | >95 | 92:8 |

| Pd/C (10 mol%) | Aq. HCl (1M) | 80 | 50 | 24 | 75 | 85:15 |

| Ru/C (5 mol%) | Methanol | 100 | 80 | 24 | <50 | N/A (Complex mixture) |

Experimental Workflow Visualized

Workflow for the catalytic hydrogenation of 5-tert-butylpicolinic acid to its piperidine analog.

Step-by-Step Protocol

This protocol is designed as a self-validating system to ensure reproducibility and safety at the bench scale.

Materials Required:

-

5-tert-butylpyridine-2-carboxylic acid (10.0 mmol, 1.79 g)

-

Platinum(IV) oxide (Adams' catalyst, PtO₂) (0.5 mmol, 113 mg)

-

Glacial acetic acid (25 mL)

-

Hydrogen gas (UHP grade)

-

Absolute ethanol and diethyl ether

-

Hydrogen chloride (2M solution in diethyl ether)

Procedure: